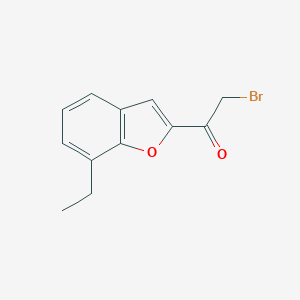
2-Bromoacetyl-7-ethylbenzofuran
Übersicht
Beschreibung
Synthesis Analysis
2-Bromoacetyl-7-ethylbenzofuran is synthesized through various methods involving key steps such as debrominative decarboxylation, bromodecarboxylation, and regioselective bromocyclization. For example, bromomethylene furanones and isobenzofuranones are prepared from maleic anhydrides and phthalic anhydrides, respectively, highlighting the diversity in synthetic approaches for brominated furan compounds (Benneche, Hussain, Scheie, & Lönn-Stensrud, 2008). Another approach involves the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through regioselective bromocyclization (Zheng, Liu, Qiu, Xie, & Wu, 2019).
Molecular Structure Analysis
The molecular structure of related brominated compounds reveals specific features such as bond-angle distortions and rotational disorder of the bromine atom, akin to structural analogs of aspirin. For instance, 2-bromoacetoxybenzoic acid displays a structure where the carboxylic acid moiety is slightly twisted out of the plane of the aromatic ring, demonstrating the complex structural dynamics of brominated aromatic compounds (Loll, Garavito, Carrell, & Carrell, 1996).
Chemical Reactions and Properties
Brominated benzofuran compounds undergo a variety of chemical reactions, including nucleophilic substitutions and cyclocondensations, leading to the formation of a wide array of derivatives with potential biological activities. The versatility of these reactions is highlighted by the synthesis of compounds like 2-aryl-3-methylbenzofuro[3,2-b]pyrazolo[4,3-e]azepine-4,11(2H,10H)-diones through tandem processes (Chaban, Matiichuk, Horishny, Chaban, & Matiychuk, 2020).
Physical Properties Analysis
The synthesis and study of brominated benzofuran derivatives often involve the examination of their physical properties, such as solubility, fluorescence, and crystal structure. These properties are crucial for understanding the compounds' behavior in various solvents and their potential applications in materials science, as seen in studies on conjugated aryl–vinyl benzofuro[5,6-b]furan derivatives (Bosiak, Rakowiecki, Orłowska, Kȩdziera, & Adams, 2013).
Chemical Properties Analysis
Brominated benzofurans exhibit a range of chemical properties, including reactivity towards nucleophiles and potential for further functionalization through reactions such as cross-coupling. These properties are fundamental for the development of novel compounds with specific biological activities or material properties. The ability to undergo transformations such as carbon-carbon bond formation illustrates the chemical versatility and potential of these compounds for further exploration in synthetic chemistry and drug development (Faragher & Gilchrist, 1976).
Wissenschaftliche Forschungsanwendungen
Applications in Medicinal Chemistry
- Antidiabetic Potential : Compounds derived from 2-bromoacetyl compounds, such as 2-bromo-N-phenyl/arylacetamides, showed promising antidiabetic potential via inhibition of the α-glucosidase enzyme. These compounds exhibited low cytotoxicity and good to moderate inhibition potential, suggesting their potential as lead molecules for antidiabetic agents (Nazir et al., 2018).
Applications in Organic Synthesis
- Synthesis of Diverse Organic Compounds : 2-Bromoacetyl-7-ethylbenzofuran derivatives have been used in the synthesis of various organic compounds. For instance, 2-bromoacetyl compounds have been used to create heterocyclic amines, fused imidazole derivatives, and thiazoles. These reactions showcase the versatility of 2-bromoacetyl-7-ethylbenzofuran in organic synthesis (Gomha et al., 2017).
Applications in Biochemical Studies
- Antimicrobial Activity : Derivatives of 2-bromoacetyl-7-ethylbenzofuran have been shown to possess antimicrobial properties. For example, benzofuran derivatives synthesized from 2-bromoacetyl compounds exhibited antimicrobial activity against various microorganisms, highlighting their potential use in developing new antimicrobial agents (Abdel-Rahman et al., 1997).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-1-(7-ethyl-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c1-2-8-4-3-5-9-6-11(10(14)7-13)15-12(8)9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVODMPZURRTSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1OC(=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458819 | |
| Record name | 2-BROMOACETYL-7-ETHYLBENZOFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoacetyl-7-ethylbenzofuran | |
CAS RN |
593266-85-4 | |
| Record name | 2-BROMOACETYL-7-ETHYLBENZOFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





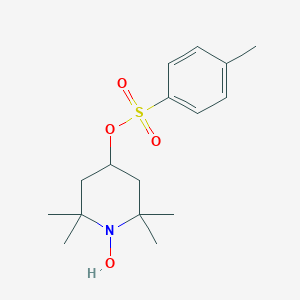
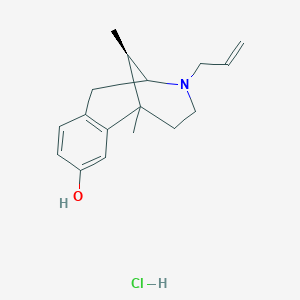
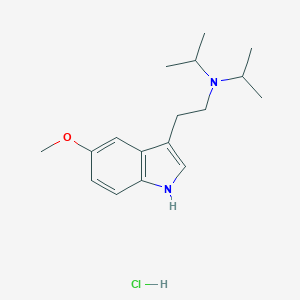
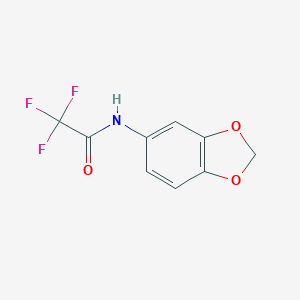
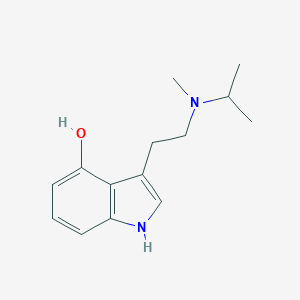
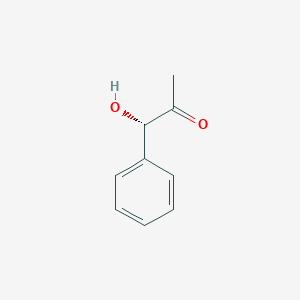
![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B29964.png)
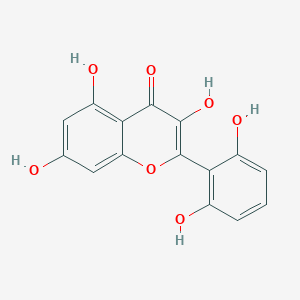
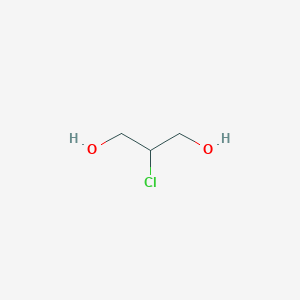
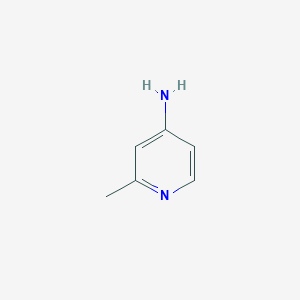

![(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B29977.png)